molecular formula C6H9BrN4 B1339907 2-Amino-5-bromo-3-(dimethylamino)pyrazine CAS No. 89641-34-9

2-Amino-5-bromo-3-(dimethylamino)pyrazine

Cat. No. B1339907
CAS RN: 89641-34-9
M. Wt: 217.07 g/mol
InChI Key: FBHYHUKOQSACFX-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-(dimethylamino)pyrazine (2AB3DP) is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that has a unique structure and properties, making it an attractive candidate for a variety of research applications. 2AB3DP has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Characterization

2-Amino-5-bromo-3-(dimethylamino)pyrazine, while not directly mentioned, can be related to the broader class of pyrazine compounds explored in scientific research. For example, research has investigated the synthesis and characterization of pyrazine derivatives for various applications, including their potential use in organic optoelectronic materials. A study demonstrated efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives through regioselective amination reactions of dihalo-pyrrolopyrazines. These compounds showed promising optical and thermal properties for optoelectronic applications (Puttavva Meti et al., 2017).

Molecular Structure Analysis

Another aspect of research involves the detailed analysis of molecular structures. For example, the study of 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine provided insights into the molecular geometry, indicating potential for charge transfer applications due to the planar orientation of dimethylamino groups and their close association with the central pyrazine ring (Sebastian Moschel et al., 2011).

Corrosion Inhibition

Interestingly, pyrazine derivatives have also been explored for their corrosion inhibitory properties on steel surfaces. A comparative study using density functional theory and molecular dynamics simulations highlighted the potential of certain pyrazine derivatives, such as 2-aminopyrazine and 2-amino-5-bromopyrazine, as effective corrosion inhibitors. The investigation into their electronic properties and reactivity towards metal surfaces suggests their utility in protecting against corrosion, underscoring the versatility of pyrazine compounds in materials science (S. Saha et al., 2016).

properties

IUPAC Name

5-bromo-3-N,3-N-dimethylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4/c1-11(2)6-5(8)9-3-4(7)10-6/h3H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHYHUKOQSACFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557438
Record name 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-3-(dimethylamino)pyrazine

CAS RN

89641-34-9
Record name 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-3,5-dibromopyrazine (1.0 g) was dissolved in a solution of dimethylamine in ethanol (33% w/v; 20 ml) and the solution was heated under reflux for 18 hours. Volatile material was removed by evaporation and the residue was purified by elution with dichloromethane through a silica gel Mega Bond Elut column to give 2-amino-5-bromo-3-dimethylaminopyrazine (0.67 g); 1H NMR (d6 -DMSO): 2.75 (s, 6H), 6.1-6.2 (br s, 2H), 7.6 (s, 1H); mass spectrum (+ve CI): 217 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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